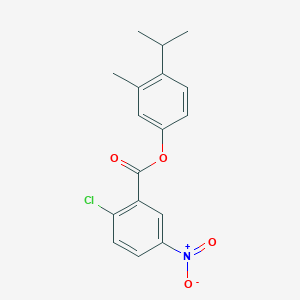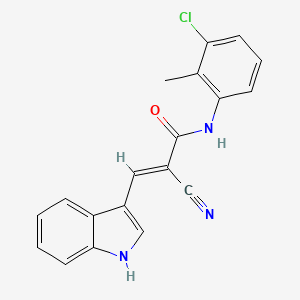![molecular formula C16H15N3O3 B5769739 2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine belongs to a class of chemicals known for their varied biological activities and chemical properties. Compounds like these are often studied for their potential applications in pharmaceuticals and materials science due to their unique structural features, which include pyridine and oxadiazole rings.
Synthesis Analysis
Synthesis of compounds like this compound typically involves multi-step chemical reactions, starting with the construction of the pyridine core followed by the introduction of oxadiazole functionalities. Techniques such as cyclization, nitration, and substitution reactions are common in these syntheses.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the compound's reactivity and properties (Gumus et al., 2018).
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling , which suggests that its targets could be involved in carbon-carbon bond formation.
Mode of Action
Based on its structural similarity to other organoboron compounds, it can be inferred that it might participate in transition metal-catalyzed reactions such as suzuki–miyaura coupling . In these reactions, the compound would interact with its targets by donating electrons to form new bonds .
Biochemical Pathways
The compound is likely to affect biochemical pathways involved in carbon-carbon bond formation, such as the Suzuki–Miyaura coupling pathway . The downstream effects of these pathways would depend on the specific reactions taking place, but could include the formation of new organic compounds.
Pharmacokinetics
Similar organoboron compounds are known to have good stability, which could potentially impact their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This could potentially be used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For example, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be tolerant of a wide range of reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-8-9-13(16(17-11)20-2)15-18-14(22-19-15)10-21-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQIFRKSTVDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)

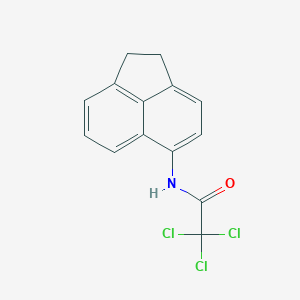
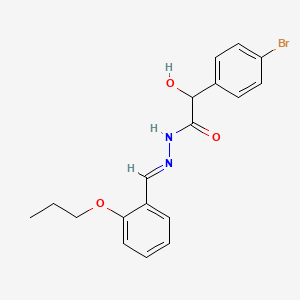
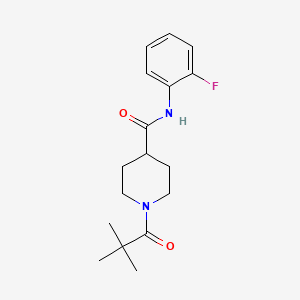

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
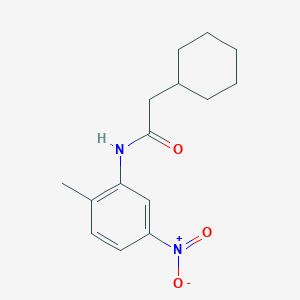
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
